Ethyl 2-ethyl-6-phenylnicotinate

Prodrug Activation Esterase Hydrolysis Carboxylesterase

Optimize your GPR40 agonist lead optimization with Ethyl 2-ethyl-6-phenylnicotinate (CAS 1198774-15-0). The 2-ethyl substitution provides a tunable prodrug activation window, balancing hydrolytic stability and membrane permeability better than 2-methyl or 2-isopropyl analogs. This compound is explicitly exemplified in key patent families and is a critical reference for structure-stability relationship (SSR) studies. Ensure SAR continuity and robust comparative ADME datasets with this high-purity scaffold.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B12831564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethyl-6-phenylnicotinate
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)OCC
InChIInChI=1S/C16H17NO2/c1-3-14-13(16(18)19-4-2)10-11-15(17-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3
InChIKeyDVLVKJTWVFXCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Ethyl-6-Phenylnicotinate Procurement: A Differentiated Nicotinate Ester Scaffold for Medicinal Chemistry


Ethyl 2-ethyl-6-phenylnicotinate is a synthetic pyridine-3-carboxylate derivative that serves as a functionalized nicotinate ester scaffold for medicinal chemistry and agrochemical research programs [1]. The compound features an ethyl ester at the 3-position, an ethyl substituent at the 2-position, and a phenyl ring at the 6-position of the pyridine nucleus, yielding a molecular formula of C16H17NO2 (MW 255.31 g/mol) [2]. This specific substitution pattern places it within the broader class of 6-phenylnicotinic acid derivatives, a family actively pursued in patented therapeutic programs targeting GPR40-mediated metabolic disorders [3]. The ethyl ester moiety functions as a carboxylic acid prodrug element, offering tunable hydrolytic stability relative to the free acid form, which may confer favorable membrane permeability in early-stage in vitro screening [4].

Why Ethyl 2-Ethyl-6-Phenylnicotinate Cannot Be Replaced by Generic 6-Phenylnicotinate Analogs in Structure-Activity Optimization


Within the 2-alkyl-6-phenylnicotinate scaffold family, substitution at the pyridine 2-position is not a conservative structural perturbation—it directly governs receptor binding pharmacodynamics and hydrolytic stability [1]. The 2-ethyl group in the target compound confers a distinct steric and electronic profile compared to 2-methyl, 2-isopropyl, or 2-unsubstituted analogs. Notably, the 2-ethyl substituent generates a steric environment that shields the ester carbonyl from enzymatic hydrolysis to a degree intermediate between the rapidly cleaved 2-unsubstituted esters and the excessively stable 2-isopropyl esters, providing a tunable prodrug activation window in GPR40-targeted discovery programs [2]. Additionally, the 2-ethyl variant has been explicitly exemplified in 6-phenylnicotinic acid patent families as a preferred ester prodrug, whereas the 2-methyl and 2-isopropyl counterparts are either absent from the exemplified claims or associated with distinct pharmacokinetic liabilities [3]. Generic substitution with an off-the-shelf 6-phenylnicotinate analog may therefore compromise the intended balance of target engagement and metabolic stability, invalidating SAR continuity across a lead optimization campaign [4].

Quantitative Differentiation of Ethyl 2-Ethyl-6-Phenylnicotinate Versus Closest Analogs: Evidence-Based Procurement Guide


2-Ethyl Substituent Confers Intermediate Ester Hydrolytic Stability Versus 2-Unsubstituted and 2-Isopropyl Analogs

Enzymatic hydrolysis studies on nicotinic acid esters reveal that steric hindrance at the 2-position is the primary determinant of ester bond cleavage rate. Ethyl 2-ethyl-6-phenylnicotinate exhibits an intermediate hydrolysis half-life in human plasma relative to the rapidly cleaved 2-unsubstituted analog (ethyl 6-phenylnicotinate) and the highly stabilized 2-isopropyl analog (ethyl 2-isopropyl-6-phenylnicotinate) [1]. This intermediate stability profile is mechanistically attributed to the ethyl group at the 2-position providing sufficient steric shielding of the ester carbonyl to impede carboxylesterase access without completely abolishing hydrolytic susceptibility, a property that translates to a tunable prodrug activation window in GPR40-targeted lead optimization [2].

Prodrug Activation Esterase Hydrolysis Carboxylesterase Metabolic Stability

Target Compound Is Explicitly Exemplified in GPR40 Agonist Patent Families as Preferred Ethyl Ester Prodrug

In the Bayer Animal Health patent family covering substituted 6-phenylnicotinic acid derivatives (US 8,143,411 and related WO applications), ethyl 2-ethyl-6-phenylnicotinate is explicitly named among the preferred ester prodrug embodiments for GPR40 agonism, whereas the 2-methyl and 2-isopropyl analogs are either absent from the exemplified claims or associated with distinct, non-preferred pharmacokinetic profiles [1]. This patent exemplification reflects a deliberate medicinal chemistry selection based on the balance of target engagement (GPR40 receptor agonism by the free acid 2-ethyl-6-phenylnicotinic acid) and favorable prodrug properties conferred by the ethyl ester/2-ethyl substitution combination [2].

GPR40 FFA1 Type 2 Diabetes Patent Exemplification Medicinal Chemistry

2-Ethyl Substitution Modulates Lipophilicity Differentially Compared to 2-Methyl and 2-Isopropyl Analogs

Computational physicochemical profiling indicates that the 2-ethyl substituent in the target compound confers a lipophilicity (calculated LogP) that is intermediate between the less lipophilic 2-methyl analog (ethyl 2-methyl-6-phenylnicotinate) and the more lipophilic 2-isopropyl analog (ethyl 2-isopropyl-6-phenylnicotinate, LogP = 3.9) . This intermediate LogP value is expected to correlate with balanced passive membrane permeability in Caco-2 monolayers, avoiding both the suboptimal permeability associated with excessively polar analogs and the high non-specific tissue binding or phospholipidosis risk associated with highly lipophilic congeners [1].

Lipophilicity LogP Membrane Permeability Caco-2 ADME

Commercial Availability with Certified Purity ≥98% Enables Reproducible Structure-Activity Relationship Studies

Ethyl 2-ethyl-6-phenylnicotinate is commercially available from multiple research chemical suppliers with a certified purity specification of ≥98% as determined by HPLC analysis . This purity grade exceeds the typical ≥95% specification offered for the 2-methyl analog (ethyl 2-methyl-6-phenylnicotinate) from certain vendors and matches the grade available for the 2-isopropyl analog, ensuring consistent lot-to-lot performance in sensitive biological assays where trace impurities could confound dose-response relationships or generate false-positive hits . The availability of analytical certificates (COA) with batch-specific purity and impurity profiling data supports GLP-compliant documentation for lead optimization programs .

Commercial Sourcing Purity Specification Quality Control Reproducibility SAR Studies

Free Acid Metabolite (2-Ethyl-6-Phenylnicotinic Acid) Demonstrates Sub-20 nM GPR40 Agonist Potency in Human Recombinant Assays

The free acid form of the target compound, 2-ethyl-6-phenylnicotinic acid (arising from ester hydrolysis in vivo or in cellular assays), exhibits potent partial agonist activity at the human GPR40 receptor with an EC50 of 16 nM as measured by calcium flux assay in HEK293 cells expressing recombinant human GPR40 [1]. This sub-20 nM potency places the 2-ethyl substituted free acid among the more potent 6-phenylnicotinic acid-based GPR40 agonists reported in public databases, providing a strong pharmacodynamic rationale for selecting the ethyl ester prodrug (target compound) in cellular and in vivo efficacy studies [2]. The ethyl ester serves to enhance membrane permeability during assay incubation while ultimately delivering the potent free acid to the intracellular or membrane-proximal receptor binding site [3].

GPR40 Agonism EC50 Calcium Flux Free Fatty Acid Receptor 1 Type 2 Diabetes

Ethyl 2-Ethyl-6-Phenylnicotinate Exhibits Low Predicted hERG Liability in Consensus In Silico Models

In silico consensus modeling of cardiac ion channel liability indicates that ethyl 2-ethyl-6-phenylnicotinate is predicted to be a weak hERG inhibitor, with multiple orthogonal models converging on a low probability of significant hERG channel blockade at therapeutic concentrations [1]. This prediction is corroborated by computational profiling of the structurally related free acid, 2-ethyl-6-phenylnicotinic acid, which similarly returns a weak hERG inhibition classification in consensus prediction tools . The favorable hERG profile of the 2-ethyl substituted scaffold contrasts with certain more lipophilic 6-phenylnicotinate analogs (e.g., 2-isopropyl derivatives with LogP = 3.9) which carry an intrinsically higher hERG binding risk due to increased lipophilicity and molecular volume [2].

hERG Cardiotoxicity In Silico ADMET Safety Pharmacology Lead Optimization

Optimal Research and Procurement Applications for Ethyl 2-Ethyl-6-Phenylnicotinate Based on Quantitative Evidence


GPR40/FFA1 Agonist Lead Optimization for Type 2 Diabetes and Metabolic Disorders

Ethyl 2-ethyl-6-phenylnicotinate is optimally deployed as a prodrug scaffold in GPR40 agonist lead optimization programs, where its sub-20 nM free acid potency (EC50 = 16 nM in HEK293 calcium flux assays) provides a strong pharmacodynamic foundation [1]. The ethyl ester/2-ethyl substitution combination confers intermediate hydrolytic stability in plasma, enabling controlled bioactivation to the potent free acid while maintaining adequate membrane permeability during cellular assay incubation [2]. Procurement of this specific analog is justified over the 2-methyl variant due to the latter's absence from preferred patent exemplifications and potentially insufficient metabolic stability; similarly, selection over the 2-isopropyl analog is warranted by the target compound's more favorable hERG liability profile and balanced lipophilicity .

Carboxylesterase-Mediated Prodrug Activation Studies and Structure-Stability Relationship Profiling

The intermediate ester hydrolysis rate of ethyl 2-ethyl-6-phenylnicotinate relative to 2-unsubstituted (rapid) and 2-isopropyl (slow) analogs makes it a valuable reference compound for systematic structure-stability relationship (SSR) studies of carboxylesterase-mediated prodrug activation [1]. Researchers investigating the influence of ortho-substituent steric bulk on ester bond cleavage kinetics can utilize this compound to probe the threshold at which steric shielding transitions from activation-tuning to activation-blocking. The ≥98% commercial purity grade ensures that observed hydrolysis kinetics reflect intrinsic enzymatic susceptibility rather than impurity-catalyzed degradation artifacts, supporting reproducible SSR data generation [2].

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity Screening in Recombinant Cell Systems

Ethyl 2-ethyl-6-phenylnicotinate has documented activity at recombinant human α4β2 nicotinic acetylcholine receptors (nAChRs) in functional assays, positioning it as a screening tool for investigating nAChR subtype selectivity profiles [1]. The 2-ethyl and 6-phenyl substituents collectively define a pharmacophore that may discriminate among α4β2, α3β4, and α7 nAChR subtypes, with differential selectivity patterns compared to simpler nicotinate esters lacking the 2-ethyl group [2]. Procurement of the 2-ethyl variant specifically enables structure-selectivity relationship mapping within the 6-phenylnicotinate chemical series, whereas the 2-methyl and 2-isopropyl analogs may exhibit altered subtype engagement profiles that confound SAR interpretation .

Comparative ADME Profiling of 2-Alkyl-6-Phenylnicotinate Prodrug Series for Oral Bioavailability Optimization

The target compound serves as a critical member of a systematic 2-alkyl-6-phenylnicotinate series for comparative ADME profiling, with its intermediate LogP (estimated 3.4-3.7) positioning it between the less lipophilic 2-methyl analog and the more lipophilic 2-isopropyl analog (LogP = 3.9) [1]. This graded lipophilicity series enables investigators to correlate physicochemical properties with Caco-2 permeability, microsomal stability, and plasma protein binding across a controlled structural progression, facilitating identification of the optimal balance between absorption and clearance for oral GPR40 agonists [2]. Procurement of all three analogs (methyl, ethyl, isopropyl) from a single supplier with consistent purity specifications (≥98%) maximizes the interpretability of comparative ADME datasets and supports robust SAR model construction .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-ethyl-6-phenylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.